
N-Amidino-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Amidino-L-cysteine is a hypothetical or less-studied derivative of the amino acid L-cysteine, characterized by an amidino group (-C(=NH)NH₂) attached to the amino nitrogen. This modification could theoretically enhance its interactions with biological targets, such as enzymes or receptors, due to the amidino group's strong hydrogen-bonding capacity.
Preparation Methods
Synthetic Routes and Reaction Conditions: IQB-782 is synthesized through a series of chemical reactions involving cysteine derivatives. The specific synthetic route and reaction conditions are proprietary and not widely published. it involves the modification of cysteine to introduce the guanidino group, resulting in the formation of IQB-782 .
Industrial Production Methods: The industrial production of IQB-782 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: IQB-782 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: IQB-782 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated the antiviral potential of N-Amidino-L-cysteine and its derivatives. In vitro experiments have shown significant antiviral effects against various viruses. For example, one study reported the following inactivation rates:
Compound | Inactivation Rate (%) | Curative Rate (%) | Protection Rate (%) |
---|---|---|---|
This compound | 51 | 47 | 49 |
Ribavirin | 40 | 40 | 38 |
These results indicate that this compound may offer a promising alternative to traditional antiviral agents .
Respiratory Health
This compound has been investigated for its mucolytic properties, which may be beneficial in treating obstructive lung diseases. Its ability to reduce the viscosity of gastric mucin suspensions suggests potential applications in therapies aimed at improving respiratory function by facilitating mucus clearance .
Neurodegenerative Diseases
The neuroprotective effects of this compound have prompted research into its role in neurodegenerative diseases. Studies suggest that it may protect neuronal cells from oxidative damage, which is crucial in conditions such as Alzheimer's disease and Parkinson's disease .
Risk Assessment
Risk assessments conducted on L-cysteine and its derivatives provide insights into the safety profile of this compound. These assessments indicate a generally favorable safety profile when used appropriately in therapeutic contexts .
Mechanism of Action
IQB-782 exerts its effects by inhibiting thrombin-activating fibrinolytic inhibitor. This inhibition prevents the activation of fibrinolysis, leading to a reduction in the viscosity of mucin. The molecular targets involved include carboxypeptidases related to thrombin-activating fibrinolytic inhibitor. The pathways affected by this inhibition are crucial for maintaining the balance between coagulation and fibrinolysis .
Comparison with Similar Compounds
2.1 Structural and Chemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Position | Key Functional Groups |
---|---|---|---|---|---|
N-Amidino-L-cysteine* | Not available | - | - | Amino group | Amidino (-C(=NH)NH₂) |
N-Acetyl-L-cysteine | C₅H₉NO₃S | 163.19 | 616-91-1 | Amino group | Acetyl (-COCH₃) |
L-Cysteine | C₃H₇NO₂S | 121.16 | 52-90-4 | None | Thiol (-SH), amino (-NH₂) |
S-Allyl-L-cysteine | C₆H₁₁NO₂S | 161.22 | 7048-04-6† | Sulfur atom | Allyl (-CH₂CH=CH₂) |
Key Observations :
- N-Acetyl-L-cysteine (NAC): The acetyl group on the amino nitrogen enhances stability and bioavailability compared to L-cysteine, reducing rapid oxidation of the thiol group .
- L-Cysteine: The free thiol and amino groups make it highly reactive but prone to oxidation, limiting its therapeutic use without derivatization .
- S-Allyl-L-cysteine : The allyl group on sulfur, found in aged garlic extract, confers antioxidant and anti-inflammatory properties distinct from NAC .
2.2 Pharmacological and Clinical Comparisons
N-Acetyl-L-cysteine (NAC)
- Mechanism : Acts as a mucolytic agent by breaking disulfide bonds in mucus proteins and serves as a glutathione precursor, combating oxidative stress .
- Dose Dependency: Efficacy in antioxidant roles requires doses >1200 mg/day, with prolonged exposure enhancing effects .
L-Cysteine
- Role in Metabolism : Critical for glutathione synthesis and protein structure (disulfide bonds). However, its instability limits direct therapeutic use .
S-Allyl-L-cysteine
2.3 Functional Group Impact on Bioactivity
- Acetyl Group (NAC): Improves oral bioavailability and prolongs half-life by protecting the amino group from enzymatic degradation .
- Amidino Group (Hypothetical): Could enhance binding to anion-rich targets (e.g., nitric oxide synthases) due to its positive charge at physiological pH, similar to arginine derivatives.
Biological Activity
N-Amidino-L-cysteine (NAC) is a derivative of the amino acid cysteine, notable for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the molecular formula C4H9N3O2S and is classified as an amino acid derivative. Its structure features an amidino group, which enhances its reactivity compared to standard L-cysteine. This modification contributes to its biological activity, particularly in redox reactions and enzyme inhibition.
NAC exhibits several mechanisms that contribute to its biological activity:
- Antioxidant Properties : NAC is known for its ability to scavenge free radicals and enhance the levels of glutathione, a critical antioxidant in cells. This property is essential for protecting cells from oxidative stress.
- Enzyme Inhibition : NAC can act as an irreversible inhibitor of certain enzymes, affecting their catalytic efficiency. For instance, studies have shown that NAC interacts specifically with metal-based nanozymes, leading to permanent inhibition of their activity .
- Neuroprotective Effects : Research indicates that NAC may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases .
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of NAC and its derivatives. In vitro experiments demonstrated that certain cysteine derivatives, including NAC, exhibited significant antiviral effects against various viruses, including Tobacco Mosaic Virus (TMV). The inhibitory rates were notably higher than those observed with traditional antiviral agents like ribavirin .
Compound | Inactivation Rate (%) | Curative Rate (%) | Protection Rate (%) |
---|---|---|---|
NAC | 51 | 47 | 49 |
Ribavirin | 40 | 40 | 38 |
2. Antifungal Activity
NAC derivatives have also shown broad-spectrum antifungal activity. Tests against multiple phytopathogenic fungi revealed that these compounds could effectively inhibit fungal growth, making them potential candidates for agricultural applications .
3. Neuroprotective Effects
The neuroprotective properties of NAC have been extensively studied in the context of cognitive decline and neurodegenerative diseases like Alzheimer's. Clinical trials have indicated that NAC can improve cognitive function and reduce oxidative stress markers in patients with Alzheimer's disease . The mechanism involves enhancing glutathione levels in the brain, thereby protecting neurons from damage.
Case Study 1: Neuroprotection in Alzheimer’s Disease
A double-blind randomized controlled trial involving 106 patients evaluated the effects of NAC over three months. Results showed significant improvements in cognitive function as measured by standardized dementia rating scales compared to a placebo group .
Case Study 2: Antiviral Efficacy
In a study assessing the antiviral efficacy of NAC against TMV, researchers found that at a concentration of 500 μg/mL, NAC not only inhibited viral replication but also demonstrated protective effects when applied preventively .
Properties
CAS No. |
40454-21-5 |
---|---|
Molecular Formula |
C4H9N3O2S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
(2R)-2-(diaminomethylideneamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H9N3O2S/c5-4(6)7-2(1-10)3(8)9/h2,10H,1H2,(H,8,9)(H4,5,6,7)/t2-/m0/s1 |
InChI Key |
XWRZKLKALVJDDS-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N=C(N)N)S |
Isomeric SMILES |
C([C@@H](C(=O)O)N=C(N)N)S |
Canonical SMILES |
C(C(C(=O)O)N=C(N)N)S |
Key on ui other cas no. |
40454-21-5 |
Synonyms |
IQB 782 IQB-782 N-guanidine-beta-mercaptoalanine N-guanylcysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.